AC-099 hydrochloride
Description
AC-099 hydrochloride is a non-peptide small molecule that acts as a selective full agonist at the neuropeptide FF2 receptor (NPFF2R) and a partial agonist at the neuropeptide FF1 receptor (NPFF1R), with EC50 values of 1189 nM and 2370 nM, respectively . It demonstrates efficacy in reversing opioid-induced hyperalgesia and alleviating pain hypersensitivity in rodent models, such as spinal nerve ligation (SNL)-induced hypersensitivity at a dose of 30 mg/kg (intraperitoneal administration) .
Properties
Molecular Formula |
C9H9Cl2F3N4 |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+; |
InChI Key |
OMYOUCJVJYJITH-CQCNNJTASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of AC-099 (hydrochloride) involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Chemical Reactions Analysis
Hydrochloride Salt Formation
The hydrochloride form is synthesized via protonation of the free base guanidine moiety using hydrochloric acid:
textAC-099 (free base) + HCl → AC-099 (hydrochloride)
This reaction occurs under standard acid-base conditions, typically in polar solvents like water or ethanol.
Hydrolysis of the Imine Bond
The Schiff base (imine) group in AC-099 is susceptible to hydrolysis under acidic or aqueous conditions, regenerating the aldehyde and amine precursors:
textR–N=CH–Ar + H2O → R–NH2 + O=CH–Ar
Conditions :
-
Acidic media (e.g., HCl, H2SO4)
-
Elevated temperatures (>50°C).
Nucleophilic Substitution Reactions
The 4-chloro-3-(trifluoromethyl)phenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions:
| Reaction Type | Nucleophile | Conditions | Product |
|---|---|---|---|
| Chlorine displacement | -OH, -NH2 | High-temperature aqueous base | Hydroxy- or amino-substituted analog |
| Trifluoromethyl stability | N/A | Resistant to most nucleophiles | No reaction (CF3 group inert) |
This reactivity is inferred from analogous chlorinated aryl systems .
Oxidation of the Guanidine Group
The guanidine moiety can undergo oxidation to form urea derivatives in the presence of strong oxidizers:
textR–N=C(NH2)2 → R–N=C(O)NH2 + NH3
Oxidants :
Reduction of the Imine Bond
The Schiff base can be reduced to a secondary amine using borohydrides or catalytic hydrogenation:
textR–N=CH–Ar + H2 → R–NH–CH2–Ar
Conditions :
-
Sodium borohydride (NaBH4) in methanol
-
H2 gas with Pd/C catalyst.
Guanidine Protonation/Deprotonation
The guanidine group (pKa ≈ 12–13) undergoes pH-dependent equilibria:
textR–N=C(NH2)2 + H+ ⇌ R–N=C(NH2)(NH3+)
Implications :
-
Stabilizes the hydrochloride salt form in physiological conditions.
Aromatic Ring Reactivity
The electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups deactivate the aromatic ring, limiting electrophilic substitution. Major reaction pathways include:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | Meta | Nitro-substituted derivative |
| Sulfonation | SO3/H2SO4 | Meta | Sulfonic acid derivative |
The meta-directing effects of -Cl and -CF3 are consistent with Hammett substituent constants (σCl = +0.23, σCF3 = +0.54).
Synthetic Pathway Insights
Key steps in the industrial synthesis of AC-099 (hydrochloride) include:
-
Schiff Base Formation :
Condensation of 4-chloro-3-(trifluoromethyl)benzaldehyde with aminoguanidine in ethanol under reflux. -
Salt Formation :
Treatment with HCl in isopropanol to precipitate the hydrochloride .
Optimized Conditions :
-
Temperature: 45–70°C
-
Solvent: Isopropanol/ethyl acetate mixtures
Thermal Degradation
At temperatures >150°C, AC-099 decomposes via:
-
Cleavage of the imine bond
-
Release of HCl gas.
Photodegradation
Exposure to UV light induces radical formation at the chloro-trifluoromethyl aryl group, leading to:
-
Dechlorination
-
Formation of phenolic byproducts.
Scientific Research Applications
AC-099 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies related to neuropeptide receptors and their role in neurological processes.
Medicine: Investigated for its potential therapeutic effects in reversing opioid-induced nociceptive sensitization.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neuropeptide receptors .
Mechanism of Action
The mechanism of action of AC-099 (hydrochloride) involves its binding to the neuropeptide FF2 receptor (NPFF2R) as a full agonist and to the neuropeptide FF1 receptor (NPFF1R) as a partial agonist. This binding leads to the activation of specific molecular pathways that reverse opioid-induced nociceptive sensitization. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of pain signaling pathways .
Comparison with Similar Compounds
Key Research Findings
- In Vivo Advantage: Unlike non-selective NPFF1 agonists (which increase sensitivity to stimuli), AC-099 reduces hypersensitivity, supporting its role in opioid adjunct therapy .
Biological Activity
AC-099 (hydrochloride) is a compound that has garnered attention in the field of neuroscience due to its selective agonist activity on neuropeptide receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of AC-099 (Hydrochloride)
AC-099 is characterized as a selective full agonist of the neuropeptide FF2 receptor (NPFF2R) and a partial agonist of the neuropeptide FF1 receptor (NPFF1R). Its unique receptor profile positions it as a significant compound for research into pain modulation and neurological processes, particularly in reversing opioid-induced nociceptive sensitization.
The mechanism through which AC-099 operates involves binding to NPFF2R and NPFF1R, leading to the activation of specific signaling pathways that modulate pain perception. This binding results in:
- Activation of neurotransmitter release : Enhances the release of neurotransmitters involved in pain signaling.
- Regulation of pain pathways : Modulates the pathways that are typically altered during opioid use, potentially reducing opioid side effects.
Research Applications
AC-099 has been employed in various research contexts, including:
- Neurological Studies : Investigating the role of neuropeptides in pain and sensory processes.
- Pharmacological Development : Exploring its potential as a therapeutic agent for pain management without the addictive properties associated with opioids.
Comparative Analysis with Similar Compounds
To understand AC-099's unique properties, it can be compared to other compounds with similar receptor interactions:
| Compound | Receptor Activity | Application Area |
|---|---|---|
| AC-099 | Full agonist (NPFF2R), Partial agonist (NPFF1R) | Pain modulation |
| DF-1012 | Structural analog | Asthma and cough studies |
| GW438014A | Selective antagonist (NPY-Y5) | Obesity and metabolic disorders |
| SF-22 | Neuropeptide Y receptor antagonist | Anti-inflammatory applications |
This table highlights AC-099's distinct mechanism compared to other compounds targeting different receptors or exhibiting antagonistic properties.
Study 1: Opioid-Induced Nociceptive Sensitization
A notable study investigated the effects of AC-099 on reversing opioid-induced nociceptive sensitization in animal models. The findings indicated that administration of AC-099 significantly reduced hyperalgesia associated with opioid use, suggesting its potential as an adjunct therapy for pain management.
Study 2: Neuropeptide Interaction
Another study focused on the interaction between AC-099 and neuropeptide systems. The results demonstrated that AC-099 modulates neuropeptide signaling pathways, enhancing analgesic effects while minimizing side effects typically associated with opioids. This dual action underscores its therapeutic promise in treating chronic pain conditions.
Q & A
Q. What is the pharmacological profile of AC-099 hydrochloride, and how does its receptor selectivity impact experimental design?
this compound acts as a selective full agonist for neuropeptide FF2 receptor (NPFF2R; EC₅₀ = 1189 nM) and a partial agonist for NPFF1R (EC₅₀ = 2370 nM) . This dual activity necessitates careful selection of receptor-specific controls in experiments. For example:
Q. What in vivo models are most relevant for studying this compound’s anti-hyperalgesic effects?
The compound reverses opioid-induced hyperalgesia in rat models of spinal nerve ligation (SNL). Key methodological considerations include:
- Dose : 30 mg/kg intraperitoneal injection (single administration) .
- Outcome measures : Mechanical allodynia thresholds (e.g., von Frey filaments) and thermal hyperalgesia assays.
- Controls : Sham-operated rats and opioid-only treatment groups to isolate AC-099’s effects .
Advanced Research Questions
Q. How should researchers address discrepancies in reported EC₅₀ values and molecular data for this compound?
Discrepancies exist in molecular weight (264.63 vs. 301.1 ) and CAS numbers (849459-88-7 vs. 849335-07-5 ). To resolve these:
Q. What experimental design principles apply when studying AC-099’s interaction with opioid pathways?
- Dosing schedules : Pre-treatment vs. co-administration with opioids (e.g., morphine) to assess prophylactic vs. therapeutic efficacy .
- Pharmacokinetic overlap : Monitor opioid and AC-099 plasma levels to avoid confounding half-life effects.
- Behavioral endpoints : Use blinded scoring for nociceptive assays to reduce bias .
Q. How can in vitro-to-in vivo translation be optimized for this compound?
Q. What strategies are recommended for analyzing AC-099’s pharmacokinetics (PK) and metabolism?
Q. How can researchers validate target engagement in complex systems (e.g., neuroinflammation models)?
Q. What methodological steps mitigate confounding factors in chronic pain studies involving AC-099?
Q. How should researchers design studies combining AC-099 with other neuromodulators?
Q. What analytical approaches resolve contradictions in molecular data across sources?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
